Vanin-1-IN-1

Übersicht

Beschreibung

PFI-653 is an inhibitor of the vanin-1 enzyme. Vanin-1 is a cell surface-associated, glycosylphosphatidylinositol (GPi)-anchored protein that plays a crucial role in metabolism and inflammation . Now, let’s explore further.

Vorbereitungsmethoden

Industrial Production:: Information on large-scale industrial production methods for PFI-653 remains limited. Researchers typically obtain this compound through specialized synthesis rather than large-scale manufacturing.

Analyse Chemischer Reaktionen

Reaktionstypen:: PFI-653 kann verschiedenen chemischen Reaktionen unterliegen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:: Während präzise Reagenzien und Bedingungen rar sind, verwenden Forscher wahrscheinlich Standardtechniken der organischen Chemie. Diese können Oxidationsmittel (z. B. Peroxide), Reduktionsmittel (z. B. Hydride) und Nukleophile (z. B. Amine) umfassen.

Hauptprodukte:: Die Hauptprodukte, die sich aus Reaktionen von PFI-653 ergeben, hängen vom jeweiligen Reaktionstyp ab. Weitere Forschung ist erforderlich, um diese Produkte zu entschlüsseln.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications of Vanin-1-IN-1

1. Inflammatory Bowel Disease (IBD)

Recent studies have demonstrated the efficacy of this compound in treating IBD. In mouse models of colitis, inhibition of vanin-1 led to reduced inflammation and improved disease outcomes. The use of fluorescent probes for screening inhibitors has facilitated the identification of compounds like this compound that can effectively target this enzyme .

2. Metabolic Disorders

Vanin-1 has been linked to metabolic dysregulation, particularly in conditions such as obesity and diabetes. Inhibition of vanin-1 activity has shown promise in improving glucose tolerance and insulin sensitivity in high-fat diet-induced mouse models. These findings suggest that this compound could be a potential therapeutic agent for managing metabolic syndrome .

3. Oxidative Stress and Tissue Injury

Vanin-1 is involved in the cellular response to oxidative stress. Studies indicate that vanin-1 knockout mice exhibit enhanced resistance to oxidative damage due to elevated glutathione levels. By inhibiting vanin-1, compounds like this compound may protect tissues from oxidative injury, making it a candidate for therapeutic use in conditions characterized by oxidative stress, such as liver damage from acetaminophen overdose .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Gurung et al., 2022 | Demonstrated that vanin-1 inhibitors reduce inflammation in a mouse colitis model | Potential treatment for IBD |

| Chen et al., 2016 | Showed improved glucose tolerance with vanin-1 inhibition in high-fat diet mice | Management of metabolic disorders |

| Ueno et al., 2004 | Found that vanin-1 plays a role in oxidative stress response; knockout mice were more resistant to injury | Therapeutic potential in oxidative stress-related conditions |

Wirkmechanismus

The exact mechanism by which PFI-653 exerts its effects is not fully understood. it likely involves interactions with molecular targets and signaling pathways related to vanin-1.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von PFI-653 liegt in seiner Spezifität als Vanin-1-Inhibitor. Leider ist eine umfassende Liste ähnlicher Verbindungen nicht leicht zugänglich.

Biologische Aktivität

Vanin-1, also known as vascular non-inflammatory molecule-1 (VNN1), is an enzyme with significant biological activity, primarily due to its pantetheinase function, which hydrolyzes pantetheine into cysteamine and pantothenic acid. This compound plays a critical role in various physiological and pathological processes, including oxidative stress response, inflammation, and metabolic regulation. The development of Vanin-1 inhibitors, such as Vanin-1-IN-1, has garnered interest for their potential therapeutic applications in diseases associated with dysregulated vanin-1 activity.

Physiological Role of Vanin-1

Vanin-1 is expressed in multiple organs including the liver, kidney, intestine, and lung. Its primary enzymatic activity contributes to coenzyme A metabolism and lipid metabolism. The enzyme's role extends to:

- Oxidative Stress Response : Vanin-1 acts as an oxidative stress sensor. Its expression is upregulated in response to oxidative stimuli, which can modulate cellular redox states and inflammatory responses .

- Inflammation : Studies have shown that vanin-1 can either protect against or exacerbate inflammation depending on the context. For instance, vanin-1 knockout mice exhibit enhanced resistance to inflammatory conditions such as colitis and oxidative stress .

Vanin-1's biological activity is largely attributed to its ability to produce cysteamine, which is involved in the synthesis of glutathione (GSH), a potent antioxidant. The regulation of GSH levels by vanin-1 affects cellular responses to stress and inflammation:

- Cysteamine Production : Cysteamine derived from pantetheine breakdown plays a crucial role in maintaining GSH levels in tissues. Increased GSH stores enhance cellular resistance to oxidative damage .

- Regulation of Metabolic Pathways : Vanin-1 has been implicated in the regulation of metabolic pathways involving PPAR-γ and gluconeogenesis. It influences energy storage and glucose metabolism through its interactions with these pathways .

Inhibition Studies

The compound this compound has been identified as a potential inhibitor of vanin-1 activity. Research has demonstrated that inhibiting vanin-1 can lead to beneficial outcomes in various disease models:

Case Studies

- Systemic Sclerosis (SSc) :

- Hypertension :

- Colitis Models :

Research Findings

Recent research findings support the multifaceted role of vanin-1 in health and disease:

Eigenschaften

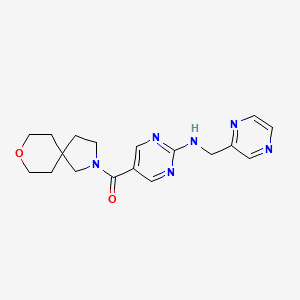

IUPAC Name |

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRLXWFIXGZRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.